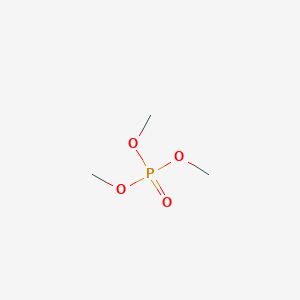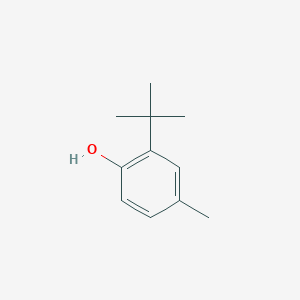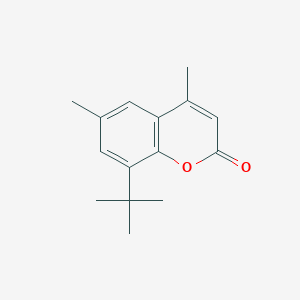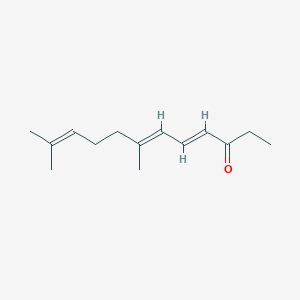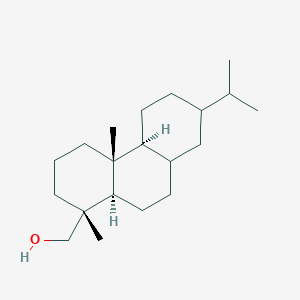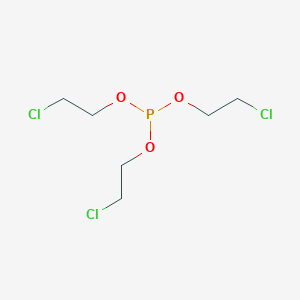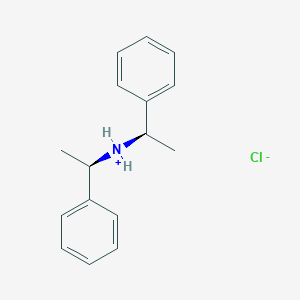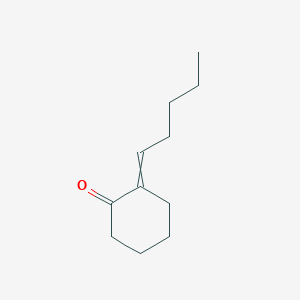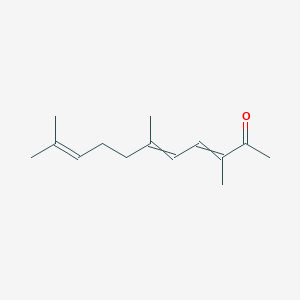
Acetato de metilo (t-butildimetilsililoxi)
Descripción general
Descripción
Methyl (t-butyldimethylsilyloxy)acetate is a chemical compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos de Nitrógeno
Acetato de metilo (t-butildimetilsililoxi): se utiliza en la síntesis regioselectiva de nitronas a partir de N-alquil-α-aminoácidos, que son intermediarios cruciales para la síntesis de heterociclos de nitrógeno . Por ejemplo, el compuesto se ha utilizado en la síntesis estereodivergente de nitronas cíclicas quirales, que son intermediarios versátiles para la creación de heterociclos de nitrógeno ópticamente activos. Estos heterociclos tienen un potencial significativo en los productos farmacéuticos debido a su presencia en muchas moléculas bioactivas.
Síntesis Asimétrica de Alcaloides
El compuesto juega un papel en la síntesis asimétrica de alcaloides 1-azabicíclicos . Mediante el uso de nitronas cíclicas quirales derivadas del Acetato de metilo (t-butildimetilsililoxi), los investigadores pueden realizar adiciones estereoselectivas de nucleófilos de carbono para sintetizar estructuras complejas de alcaloides. Estos alcaloides son de interés debido a sus propiedades medicinales y complejidad.
Producción de Solventes y Perfumes
Acetato de metilo (t-butildimetilsililoxi): está involucrado en la producción de acetato de metilo, que tiene amplias aplicaciones en la creación de solventes y perfumes . El acetato de metilo se produce mediante esterificación catalítica de ácido acético y metanol, y el compuesto en cuestión se puede utilizar para optimizar este proceso.
Síntesis de Tensioactivos y Emulsificantes
El compuesto también se utiliza en la síntesis de tensioactivos y emulsificantes . Estos son componentes esenciales en diversas industrias, como la cosmética, la farmacéutica y la producción de alimentos, donde desempeñan un papel fundamental en la formulación de productos.
Producción de Biodiésel
En el campo de la energía renovable, Acetato de metilo (t-butildimetilsililoxi) contribuye a la producción de biodiésel . Es parte del proceso de esterificación que lleva a la creación de biodiésel, una alternativa sostenible a los combustibles fósiles.
Agentes Activos en Superficie
El compuesto es instrumental en la síntesis de agentes activos en superficie . Estos agentes se utilizan en una amplia gama de aplicaciones, desde detergentes hasta dispersantes, y son vitales en la industria química.
Optimización de los Procesos de Esterificación
Acetato de metilo (t-butildimetilsililoxi): se utiliza en la optimización de los procesos de esterificación . Mediante el empleo de métodos modernos como la esterificación asistida por microondas, los investigadores pueden mejorar la eficiencia y la eficacia de la producción de ésteres, que son valiosos en diversas industrias químicas.
Carbonilación de Éter Dimetílico
Por último, el compuesto está involucrado en la carbonilación de éter dimetílico para producir acetato de metilo, un intermedio en el proceso de conversión de metanol a etanol . Esta aplicación es particularmente relevante en el contexto del desarrollo de procesos y materiales químicos más sostenibles.
Safety and Hazards
Direcciones Futuras
Methyl (t-butyldimethylsilyloxy)acetate is a versatile chemical compound used in various scientific research applications . Its unique properties make it ideal for synthesis, catalysis, and drug discovery . Future research may focus on improving its synthesis process and exploring new applications in different fields .
Mecanismo De Acción
Action Environment
The action of Methyl (t-butyldimethylsilyloxy)acetate may be influenced by various environmental factors. For instance, the compound is sensitive to moisture/water and reacts slowly with them . It’s also acid-sensitive , indicating that its action, efficacy, and stability may be influenced by the pH of its environment.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Methyl (t-butyldimethylsilyloxy)acetate are not well-documented in the literature. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Molecular Mechanism
The molecular mechanism of Methyl (t-butyldimethylsilyloxy)acetate is not well-understood. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl (t-butyldimethylsilyloxy)acetate in laboratory settings are not well-documented. It is known that the compound is used in pharmaceutical testing .
Metabolic Pathways
The metabolic pathways involving Methyl (t-butyldimethylsilyloxy)acetate are not well-documented. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis .
Propiedades
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTVTQVEAPQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457594 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146351-72-6 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(tert-butyldimethylsilyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

